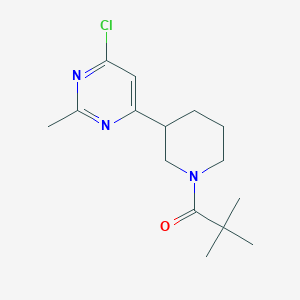
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Descripción general
Descripción
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 6CPP, is a synthetic small molecule with a wide range of applications in scientific research. It is a member of the piperidine class of compounds and is a derivative of the pyrimidine class. 6CPP has been widely used in biochemical and physiological studies due to its ability to interact with various proteins and receptor systems.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Potapov et al. (2014) discusses the synthesis of various esters, which are related to the compound . These esters show potential for forming pyrimidin-4-ones, which could be structurally related to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Potapov, A., Falaleev, A. V., Shikhaliev, K., & Shatalov, G. V., 2014).
Crystal Structure Analysis
- Gzella et al. (1999) conducted an X-ray investigation of a compound structurally similar to our compound of interest. Their work provides insights into how the piperidine and pyrimidine rings interact, which could be relevant for understanding the physical properties of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Gzella, A., Wrzeciono, U., & Pöppel, W., 1999).
Biomedical Applications
- In the biomedical field, a study by Bhushan et al. (1975) discusses the synthesis of similar compounds which are used to enhance the lethal effect of phleomycin on Escherichia coli cultures. This suggests potential antimicrobial applications for compounds structurally related to our compound of interest (Bhushan, K., Brown, D. J., Lister, J., Stephanson, L., & Yoneda, F., 1975).
Molecular Docking and Receptor Binding Affinity
- Parveen et al. (2017) synthesized compounds that are structurally analogous to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, showing significant anti-proliferative activities and binding affinities in molecular docking studies. This indicates potential uses in drug development (Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M., 2017).
Antimicrobial and Cytotoxic Properties
- Mokhtari and Pourabdollah (2013) explored the antimicrobial activities of piperidine derivatives against pathogenic bacteria and Candida species. Their findings suggest potential antimicrobial applications for similar compounds (Mokhtari, B., & Pourabdollah, K., 2013).
Conformational Analysis
- Ribet et al. (2005) conducted a conformational analysis of a compound with a similar structure, providing insights into the potential physical and chemical properties of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Ribet, J., Pena, R., Maurel, J., Belin, C., Tillard, M., Vacher, B., Bonnaud, B., & Colpaert, F., 2005).
Propiedades
IUPAC Name |
1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXPXWQGZGTEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



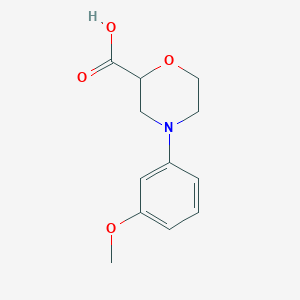
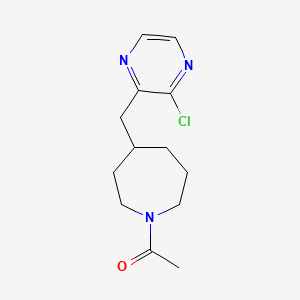


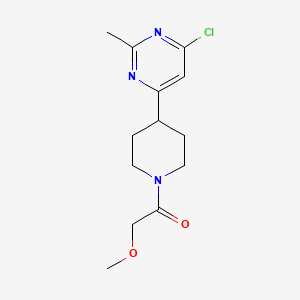
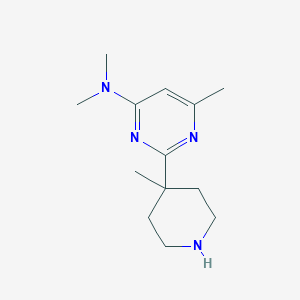
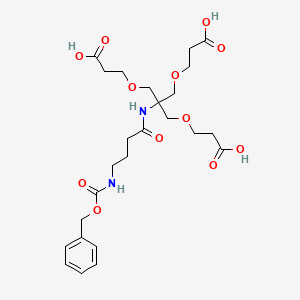
![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)

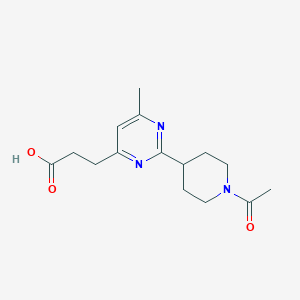



![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)